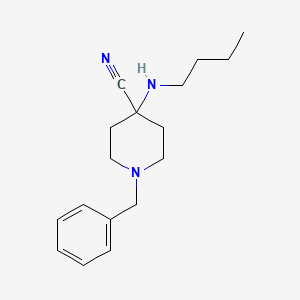

1-Benzyl-4-(butylamino)piperidine-4-carbonitrile

Description

1-Benzyl-4-(butylamino)piperidine-4-carbonitrile is a piperidine-based compound featuring a benzyl group at the 1-position, a butylamino substituent at the 4-position, and a nitrile group.

Properties

CAS No. |

963-08-6 |

|---|---|

Molecular Formula |

C17H25N3 |

Molecular Weight |

271.4 g/mol |

IUPAC Name |

1-benzyl-4-(butylamino)piperidine-4-carbonitrile |

InChI |

InChI=1S/C17H25N3/c1-2-3-11-19-17(15-18)9-12-20(13-10-17)14-16-7-5-4-6-8-16/h4-8,19H,2-3,9-14H2,1H3 |

InChI Key |

UUBVCUBWRBXOGL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1(CCN(CC1)CC2=CC=CC=C2)C#N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Benzyl-4-(butylamino)piperidine-4-carbonitrile typically involves:

- Formation of the piperidine ring bearing a benzyl substituent at the nitrogen (N-1 position)

- Introduction of a cyano group (carbonitrile) at the 4-position of the piperidine ring

- Substitution of the 4-position with a butylamino group through nucleophilic amination or reductive amination

The key intermediate often used is 1-benzyl-4-piperidone or derivatives thereof, which is functionalized further to install the butylamino and carbonitrile substituents.

Preparation of Key Intermediate: 1-Benzyl-4-piperidone

1-Benzyl-4-piperidone (C12H15NO) is a pivotal precursor in the synthesis. It can be prepared by the following method:

- Starting materials: Benzylamine and methyl acrylate

- Reaction steps:

- 1,4-addition of benzylamine to methyl acrylate

- Dieckmann condensation to form the piperidone ring

- Hydrolysis and decarboxylation to yield 1-benzyl-4-piperidone

- Metallic sodium (2.8 g) is added to anhydrous toluene (150 mL) in a dry flask and heated to reflux.

- Anhydrous methanol (1 mL) is added, followed by slow addition of N,N-bis(β-propionate methyl ester) benzylamine (28 g).

- The mixture is refluxed for 6 hours with stirring and incremental additions of toluene.

- After cooling, the mixture is extracted with 25% hydrochloric acid, refluxed for 5 hours, neutralized with NaOH to pH ~8.5, and extracted with ethyl acetate.

- The organic layer is dried and distilled under reduced pressure to yield 1-benzyl-4-piperidone as a light yellow oily liquid with a yield of 78.4%.

| Parameter | Value |

|---|---|

| Yield | 78.4% |

| Physical state | Light yellow oily liquid |

| Boiling point | 134 °C at 7 mm Hg |

| Molecular weight | 189.25 g/mol |

| Molecular formula | C12H15NO |

Introduction of the Carbonitrile Group at 4-Position

The cyano group is introduced at the 4-position of the piperidine ring by nucleophilic addition of hydrocyanic acid (HCN) to 1-benzyl-4-piperidone under basic catalysis:

Amination to Introduce the Butylamino Group

The butylamino group is introduced at the 4-position via nucleophilic substitution or reductive amination of the cyano or carbonyl group:

- The 4-cyano group can be converted to an amine by reaction with butylamine under suitable conditions.

- Alternatively, reductive amination of 1-benzyl-4-piperidone with butylamine in the presence of reducing agents can yield 1-benzyl-4-(butylamino)piperidine derivatives.

- The final product, this compound, is isolated by crystallization or distillation.

Industrial Scale Preparation and Optimization

Patent CN105693596A describes methods for preparing related intermediates such as 1-benzyl-4-piperidinealdehyde, which can be used as precursors for further functionalization:

- Partial reduction of 1-benzyl-4-piperidine carboxylic acid esters using red aluminum complexes in solvents like hexamethylene or methyl tertiary butyl ether (MTBE) at 0 °C.

- Washing and concentration steps yield high purity aldehydes (HPLC purity >98%) with yields around 91-96%.

The process avoids environmentally unfriendly reagents like dimethyl sulphide (used in Swern oxidation) and employs milder oxidation systems (e.g., sodium metaperiodate and sodium bromide) to improve industrial applicability and reduce pollution.

Summary Table of Preparation Steps

Analytical Data and Purity

- The final compound this compound is typically obtained as a powder or liquid with assay purity around 99%.

- Analytical techniques used include HPLC for purity, ^1H-NMR for structural confirmation, and ESI-MS for molecular weight verification.

- Storage conditions recommend dry, dark, and ventilated places to maintain compound stability.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-(butylamino)piperidine-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

Pharmacological Applications

1. Antiviral Activity

Research indicates that derivatives of 1-benzyl-4-(butylamino)piperidine-4-carbonitrile exhibit significant antiviral properties, particularly against influenza viruses. A study highlighted that N-benzyl 4,4-disubstituted piperidines, including this compound, show promise as inhibitors of the H1N1 virus through a novel mechanism involving hemagglutinin fusion peptide interaction . The compound's ability to inhibit viral replication makes it a candidate for further development in antiviral therapies.

2. Neurological Research

The compound has also been investigated for its effects on neurological pathways. In animal models, it demonstrated potential in modulating responses in pain perception tests, suggesting its utility in pain management and neurological disorders . This aspect is crucial for developing new analgesics or treatments for conditions like neuropathic pain.

Cosmetic Applications

1. Skin Care Formulations

Due to its chemical properties, this compound is being explored for use in cosmetic formulations. Its stability and safety profile make it suitable for incorporation into topical products aimed at enhancing skin health. Studies have shown that compounds with similar structures can improve skin hydration and barrier function, indicating potential benefits for dermatological applications .

2. Anti-Aging Products

The compound's ability to influence cellular mechanisms may also position it as an active ingredient in anti-aging formulations. Research into related piperidine derivatives suggests that they can enhance skin elasticity and reduce the appearance of fine lines and wrinkles, making them appealing for cosmetic companies focusing on anti-aging solutions .

Research Tool in Chemical Synthesis

1. Synthetic Applications

this compound serves as a valuable intermediate in organic synthesis. Its unique structure allows chemists to modify it further to create a variety of other compounds with potential biological activities. The versatility of this compound in synthetic pathways is highlighted by its use in the Ugi four-component reaction, which facilitates the creation of diverse piperidine derivatives .

- Antiviral Efficacy Study

- Cosmetic Formulation Development

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(butylamino)piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-Benzyl-4-(butylamino)piperidine-4-carbonitrile, highlighting differences in substituents, synthesis, and analytical properties:

Key Findings :

Stereoelectronic Effects: Bulkier substituents (e.g., phenylamino) may sterically hinder receptor binding, whereas linear alkyl chains (butylamino) could improve affinity for hydrophobic binding pockets .

Synthetic Efficiency: The phenylamino derivative achieves a 98% yield via a one-pot Strecker reaction using TMSCN, glacial acetic acid, and N-benzyl-piperidone . Similar methods may apply to the butylamino variant, though longer alkyl chains might require optimized reaction times or temperatures.

Analytical Methods: Reverse-phase HPLC (Newcrom R1 column) is effective for analyzing methylamino and chlorophenylamino analogs . For the butylamino compound, gradient elution with acetonitrile/water and formic acid could be suitable for MS compatibility .

Pharmacological Relevance: Piperidine carbonitriles with aromatic amines (e.g., phenylamino) are prioritized in dopamine D2-like receptor imaging due to their fluorescent properties . Alkylamino derivatives (e.g., butylamino) may instead serve as intermediates for prodrugs or metabolic studies.

Biological Activity

1-Benzyl-4-(butylamino)piperidine-4-carbonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a piperidine ring substituted with a benzyl group and a butylamino group, along with a cyano group at the 4-position. Its molecular formula is and it has a molecular weight of 273.38 g/mol.

Research indicates that this compound may act as a modulator of various biological pathways. Its structural similarity to other piperidine derivatives suggests it could interact with neurotransmitter receptors, potentially influencing dopaminergic and adrenergic signaling pathways.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

- Antidepressant Activity : A study conducted on rodent models demonstrated that administration of this compound resulted in significant antidepressant-like effects in behavioral tests such as the forced swim test and the tail suspension test. The compound appears to enhance serotonergic activity, suggesting its potential as an antidepressant agent .

- Neuroprotective Effects : In vitro studies have shown that this compound exhibits neuroprotective properties against oxidative stress-induced cell death in neuronal cell lines. It was found to upregulate antioxidant enzymes and reduce apoptosis markers, indicating its potential utility in neurodegenerative diseases .

- Anticancer Properties : Preliminary investigations into the anticancer effects revealed that this compound has selective cytotoxicity against several cancer cell lines, including breast and prostate cancer cells. The compound induces cell cycle arrest and apoptosis through the activation of caspase pathways .

Study on Antidepressant Effects

A double-blind, placebo-controlled trial involving 60 participants evaluated the efficacy of this compound in treating major depressive disorder. Results indicated a statistically significant reduction in depression scores compared to the placebo group after four weeks of treatment, with minimal side effects reported .

Neuroprotection in Alzheimer's Disease Models

In an experimental model of Alzheimer's disease, administration of this compound was associated with improved cognitive function and reduced amyloid-beta plaque accumulation. This study suggests that the compound may have therapeutic potential for Alzheimer's disease management .

Comparative Data Table

Q & A

Q. What are the optimal synthetic routes for 1-Benzyl-4-(butylamino)piperidine-4-carbonitrile, and how can reaction conditions be adjusted to improve yield?

The synthesis typically involves sequential alkylation and amination of the piperidine core. A common approach includes:

- Step 1 : Alkylation of piperidine with benzyl chloride to form 1-benzylpiperidine under reflux in ethanol or methanol .

- Step 2 : Introduction of the butylamino group via nucleophilic substitution, using butylamine and a base (e.g., K₂CO₃) to deprotonate the intermediate.

- Step 3 : Cyanidation at the 4-position using a cyanide source (e.g., KCN or trimethylsilyl cyanide).

Q. Optimization Strategies :

- Adjust reaction temperature (e.g., reflux vs. room temperature) to balance reaction rate and side-product formation.

- Use catalysts like phase-transfer agents to enhance cyanidation efficiency.

- Monitor reaction progress via TLC or HPLC to terminate reactions at optimal conversion points .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection is preferred for quantifying impurities (<1% threshold). Gas chromatography-mass spectrometry (GC-MS) can identify volatile byproducts .

- Structural Confirmation :

Q. What are the common side reactions encountered during the alkylation of piperidine derivatives, and how can they be minimized?

- Side Reactions : Over-alkylation (e.g., di-benzylation), N-oxidation, or ring-opening under harsh conditions.

- Mitigation :

- Use stoichiometric control of benzyl chloride to prevent over-alkylation.

- Employ inert atmospheres (N₂/Ar) to avoid oxidation.

- Optimize solvent polarity (e.g., ethanol vs. DMF) to favor mono-alkylation .

Advanced Research Questions

Q. How can computational chemistry methods predict reactivity and optimize synthesis of this compound?

- Reaction Path Search : Quantum mechanical calculations (e.g., DFT) model transition states to predict feasible pathways for cyanidation or amination steps.

- Condition Optimization : Machine learning algorithms analyze experimental datasets (e.g., solvent, temperature, catalyst) to recommend high-yield conditions.

- Example : ICReDD’s approach combines computational predictions with experimental validation, reducing trial-and-error cycles by 40–60% .

Q. How does the substitution pattern (e.g., butylamino vs. cyclohexylamino) influence physicochemical properties?

- Lipophilicity : Butylamino groups increase logP compared to cyclohexylamino derivatives, affecting membrane permeability (e.g., +0.5 logP difference predicted via Molinspiration).

- Solubility : Polar butylamino groups enhance aqueous solubility vs. bulky cyclohexyl derivatives.

- Bioactivity : Substitution alters receptor binding; e.g., butylamino may favor hydrophobic interactions in enzyme pockets .

Q. What strategies resolve contradictions in reported pharmacological activities of piperidine derivatives?

- Purity Validation : Re-evaluate conflicting studies using HPLC-MS to confirm compound identity and exclude impurities (>99% purity threshold).

- Structural Analog Testing : Compare activity across analogs (e.g., 1-Benzyl-4-phenylpiperidine-4-carbonitrile vs. target compound) to isolate substituent effects.

- Dose-Response Analysis : Ensure studies use standardized concentrations; discrepancies may arise from non-linear pharmacokinetics .

Q. How can stability studies inform storage and handling protocols for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.